![molecular formula C16H19NO2S B4426448 N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4426448.png)
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide
Overview
Description
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. It was first identified in 2014 as a designer drug and has since been classified as a Schedule I controlled substance in the United States. MMB-FUBINACA has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
Mechanism of Action
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide acts on the endocannabinoid system, which is responsible for regulating various physiological functions such as appetite, pain, and mood. It binds to the CB1 and CB2 receptors in the brain and other parts of the body, which results in the activation of various signaling pathways. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also affects the respiratory system, causing shallow breathing and respiratory depression. Additionally, it has been shown to have anxiolytic and sedative effects, which make it a potential candidate for the treatment of anxiety and insomnia.
Advantages and Limitations for Lab Experiments
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide has advantages and limitations for lab experiments. One advantage is its potency, which makes it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, its classification as a controlled substance makes it difficult to obtain for research purposes. Additionally, its potential for misuse and abuse makes it a challenging compound to work with.
Future Directions
There are several future directions for the scientific research of N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide. One direction is the development of new synthetic cannabinoids that have therapeutic potential without the potential for misuse and abuse. Another direction is the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system and the brain. Additionally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, including this compound, for the treatment of various medical conditions.
Conclusion:
This compound is a synthetic cannabinoid that has potential therapeutic applications. It acts on the endocannabinoid system and has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. However, its potential for misuse and abuse makes it a challenging compound to work with. There are several future directions for the scientific research of this compound, including the development of new synthetic cannabinoids and the study of the long-term effects of synthetic cannabinoids on the endocannabinoid system.
Scientific Research Applications
N-(2-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(3-methylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-6-5-8-15(10-13)12-20(18,19)17-11-16-9-4-3-7-14(16)2/h3-10,17H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNHWMSNVUFXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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